molecular formula C16H25NO B455686 N-(4-sec-butylphenyl)-2-ethylbutanamide

N-(4-sec-butylphenyl)-2-ethylbutanamide

Cat. No.: B455686
M. Wt: 247.38g/mol
InChI Key: NNCSVEFRZKVQJS-UHFFFAOYSA-N
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Description

N-(4-sec-butylphenyl)-2-ethylbutanamide is an amide derivative characterized by a 2-ethylbutanoyl group attached to a 4-sec-butyl-substituted aniline. The compound features a branched alkyl chain on the phenyl ring (sec-butyl) and a secondary ethyl substituent on the butanamide backbone.

Properties

Molecular Formula

C16H25NO

Molecular Weight

247.38g/mol

IUPAC Name

N-(4-butan-2-ylphenyl)-2-ethylbutanamide

InChI

InChI=1S/C16H25NO/c1-5-12(4)14-8-10-15(11-9-14)17-16(18)13(6-2)7-3/h8-13H,5-7H2,1-4H3,(H,17,18)

InChI Key

NNCSVEFRZKVQJS-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C(CC)CC

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C(CC)CC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 4-sec-butylphenyl group in the target compound introduces steric bulk compared to smaller substituents like 4-butylphenyl (linear vs. branched alkyl chains) .

Synthetic Yields :

  • The cyclohexyl derivative (P11) achieved a moderate yield (45%) with high enantiomeric excess (96% ee) via flash chromatography . This suggests that steric and electronic factors in the substituents influence both yield and stereochemical outcomes.

Spectroscopic Characterization :

  • Compounds like P11 and P12 () were validated using ¹H/¹³C NMR, HRMS, and chiral GC, confirming their structural integrity and stereopurity . Similar methodologies would apply to the target compound.

Functional Group Comparisons

Acyl Group Variations:

  • 2-Ethylbutanamide vs.
  • Butanamide vs. Acetamide : Longer acyl chains (e.g., butanamide in ) may enhance membrane permeability relative to shorter-chain analogues .

Aromatic Ring Modifications:

  • sec-Butyl vs.
  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-sec-butyl group (electron-donating) contrasts with the 4-nitro group (electron-withdrawing in ), influencing the amide’s resonance stability and reactivity .

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